molecular formula C12H14FN3 B13477402 2-(4-Fluorophenyl)-1-(1-methyl-1h-imidazol-2-yl)ethan-1-amine

2-(4-Fluorophenyl)-1-(1-methyl-1h-imidazol-2-yl)ethan-1-amine

Cat. No.: B13477402
M. Wt: 219.26 g/mol
InChI Key: OGGYNYYQGWHRGN-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(1-methyl-1h-imidazol-2-yl)ethan-1-amine is a chemical compound that features a fluorophenyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(1-methyl-1h-imidazol-2-yl)ethan-1-amine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a benzene ring.

    Coupling of the Two Fragments: The final step involves coupling the imidazole ring with the fluorophenyl group through a suitable linker, such as an ethanamine chain.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(1-methyl-1h-imidazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-1-(1-methyl-1h-imidazol-2-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(1-methyl-1h-imidazol-2-yl)ethan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-(1-methyl-1h-imidazol-2-yl)ethan-1-amine
  • 2-(4-Bromophenyl)-1-(1-methyl-1h-imidazol-2-yl)ethan-1-amine
  • 2-(4-Methylphenyl)-1-(1-methyl-1h-imidazol-2-yl)ethan-1-amine

Uniqueness

2-(4-Fluorophenyl)-1-(1-methyl-1h-imidazol-2-yl)ethan-1-amine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical properties, such as its reactivity and binding affinity. The fluorine atom can also enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications.

Properties

Molecular Formula

C12H14FN3

Molecular Weight

219.26 g/mol

IUPAC Name

2-(4-fluorophenyl)-1-(1-methylimidazol-2-yl)ethanamine

InChI

InChI=1S/C12H14FN3/c1-16-7-6-15-12(16)11(14)8-9-2-4-10(13)5-3-9/h2-7,11H,8,14H2,1H3

InChI Key

OGGYNYYQGWHRGN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(CC2=CC=C(C=C2)F)N

Origin of Product

United States

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